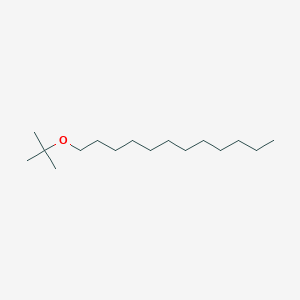

tert-Butyl n-dodecyl ether

Overview

Description

“tert-Butyl n-dodecyl ether” is a type of tert-butyl ether . Tert-butyl ethers are known for their stability and are often used as protective groups in organic synthesis . They can be formed in an eco-compatible method using alcohols and phenols in solvent-free conditions at room temperature .

Synthesis Analysis

Tert-butyl ethers can be prepared by reacting gaseous acetylene or calcium carbide with alcohols . The synthesis of tert-butyl ethers involves the reaction of tert-butoxide ion with iodomethane . The synthesis process is often carried out in solvent-free conditions at room temperature .Chemical Reactions Analysis

Tert-butyl ethers are known for their stability, which makes them useful as protective groups in organic synthesis . They can undergo reactions such as deprotection under certain conditions .Scientific Research Applications

Biodegradation of Methyl tert-Butyl Ether

Research has shown that certain strains, such as Mycobacterium austroafricanum IFP 2012, are capable of degrading methyl tert-butyl ether (MTBE) and other related ethers. This strain also degrades tert-amyl methyl ether and tert-amyl alcohol, making it relevant in the study of biodegradation pathways of tert-butyl ethers (François et al., 2002).

Renewable Fuel Additive

tert-Butyl ethers, like glycerol tert-butyl ethers, have been evaluated as bio-renewable fuel additives to diesel-biodiesel blends. Studies focus on synthesizing these ethers and examining their effects on diesel engine performance and emissions (Çakmak & Ozcan, 2020).

Solubility in Aqueous Media

Investigations into the solubility of fuel oxygenates like MTBE in aqueous media provide key thermodynamic information essential for understanding the environmental fate and transport of these pollutants (Gonzalez-Olmos & Iglesias, 2008).

Synthesis and Characterization

Research into the synthesis and characterization of tert-butyl ethers includes the study of methods for determining their presence in various environments, like water and gasoline, using techniques such as headspace-solid-phase microextraction (Alizadeh et al., 2009).

Environmental Degradation

Studies on the UV/H2O2 process for the degradation of MTBE in aqueous solutions have identified several primary byproducts and proposed detailed reaction mechanisms for the degradation process (Stefan et al., 2000).

Catalytic Conversion

The catalytic conversion of glycerol to oxygenated fuel additives using tert-butyl alcohol has been explored, focusing on the effects of glycerol ether additives on various properties, such as the antiwear properties of low-viscosity base oil (Samoilov et al., 2016).

Safety and Hazards

Future Directions

Tert-butyl ethers have potential applications in the synthesis of custom-tailored polymers . They can be easily prepared using a number of traditional synthetic protocols, including a more sustainable and straightforward manner by reacting gaseous acetylene or calcium carbide with alcohols . This opens up possibilities for the development of new materials with well-defined structures and controllable properties .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]dodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGDKUJNUNOUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484432 | |

| Record name | Dodecane, 1-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61548-83-2 | |

| Record name | Dodecane, 1-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.